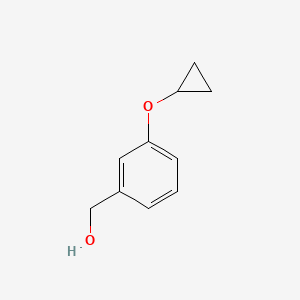

(3-Cyclopropoxyphenyl)methanol

Description

(3-Cyclopropoxyphenyl)methanol is a benzyl alcohol derivative featuring a cyclopropoxy substituent at the para position of the phenyl ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique steric and electronic properties imparted by the cyclopropane ring, a strained three-membered hydrocarbon system. The cyclopropoxy group enhances lipophilicity and may influence metabolic stability, making it a valuable motif in drug design.

Properties

IUPAC Name |

(3-cyclopropyloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPIRYFVDRVHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720893 | |

| Record name | [3-(Cyclopropyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098182-89-8 | |

| Record name | [3-(Cyclopropyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxyphenyl)methanol typically involves the reaction of 3-cyclopropoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reducing agents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxyphenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Oxidation: 3-Cyclopropoxybenzaldehyde, 3-Cyclopropoxybenzoic acid

Reduction: 3-Cyclopropoxyphenylmethane

Substitution: 3-Nitrocyclopropoxyphenylmethanol, 3-Bromocyclopropoxyphenylmethanol

Scientific Research Applications

(3-Cyclopropoxyphenyl)methanol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclopropoxy group and the phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Bromo substituents () increase electrophilicity, enabling cross-coupling reactions, whereas cyclopropoxy groups may donate electron density via conjugation, altering reactivity .

- Functional Group Diversity: The amino-methanone in exhibits distinct polarity and hydrogen-bonding capacity, contrasting with the alcohol group in the target compound .

Physicochemical and Stability Data

While direct stability studies for this compound are absent, methanol-preserved soil samples () highlight methanol’s role in stabilizing volatile organics. This suggests that methanolic solutions of similar alcohols may exhibit reduced volatility and enhanced analytical recovery compared to bulk samples, though cyclopropoxy’s strain could introduce unique degradation pathways .

Biological Activity

(3-Cyclopropoxyphenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropoxy group attached to a phenyl ring, which is further connected to a hydroxymethyl group. This unique structure contributes to its biological activity.

This compound has been investigated for its role as a protein tyrosine kinase inhibitor . Protein tyrosine kinases are crucial in regulating various cellular processes, including proliferation, differentiation, and metabolism. By inhibiting these kinases, this compound may interfere with signaling pathways that promote tumor growth and survival.

Target Proteins

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : This receptor is involved in angiogenesis and tumor growth. Inhibition may lead to reduced tumor vascularization.

- Other Tyrosine Kinases : Research indicates potential interactions with multiple tyrosine kinases, suggesting a broad spectrum of action against various cancers.

In Vitro Studies

Studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from in vitro experiments:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18 | Disruption of cell cycle progression |

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of this compound leads to significant tumor regression and improved survival rates in treated groups compared to controls.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice with induced tumors showed that treatment with this compound resulted in a 50% reduction in tumor volume after four weeks of treatment.

- Case Study 2 : Clinical trials are ongoing to evaluate the safety and efficacy of this compound in human subjects with advanced solid tumors. Preliminary results indicate manageable side effects and promising anti-tumor activity.

Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Preliminary data suggest that it may cause mild gastrointestinal disturbances; however, no severe adverse effects have been reported in animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.